N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibition Scaffold selectivity Lipophilicity modulation

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850720-79-5) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition and antiviral applications. The compound features a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine core with an N-(3,5-dimethylphenyl) substituent at the 7-position, yielding a molecular formula of C21H20N4 and a molecular weight of 328.42 g/mol.

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 850720-79-5
Cat. No. B2910706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS850720-79-5
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C
InChIInChI=1S/C21H20N4/c1-14-9-15(2)11-18(10-14)24-20-12-16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3
InChIKeyQISZXSNPQMKXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850720-79-5): Core Scaffold and Physicochemical Identity for Procurement


N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850720-79-5) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition and antiviral applications [1]. The compound features a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine core with an N-(3,5-dimethylphenyl) substituent at the 7-position, yielding a molecular formula of C21H20N4 and a molecular weight of 328.42 g/mol . This specific substitution pattern distinguishes it from numerous in-class analogs and serves as a chemical probe for structure-activity relationship (SAR) studies targeting protein kinases and related therapeutic areas [2]. The compound is typically supplied at ≥95% purity for research use, suitable for in vitro biochemical and cell-based assays .

Why N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Generically Substituted: The Impact of 7‑Position N‑Aryl Variation on Kinase Selectivity


The pyrazolo[1,5-a]pyrimidine scaffold is highly tunable, and small modifications at the 7‑position amine can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. In the patent family covering 7‑amino pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors, the nature of the N‑aryl group—including substituent type, position, and steric bulk—is explicitly identified as a critical determinant of inhibitory activity against specific kinases such as Eph receptors, CDKs, and GSK-3 [2]. Therefore, substituting N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with an analog bearing a different 7‑amine substituent (e.g., N‑benzyl, N‑phenyl, or N‑(4‑methoxyphenyl)) risks losing the intended target engagement or introducing off‑target effects, making direct generic substitution scientifically unsound without confirmatory head‑to‑head data [1].

Quantitative Differentiation of N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Evidence-Based Comparisons for Scientific Procurement


7‑(3,5‑Dimethylphenyl)amino Substitution Preserves a Pyrazolo[1,5‑a]pyrimidine Scaffold Known for Kinase Inhibition While Modulating Lipophilicity vs. N‑Benzyl and N‑Phenethyl Analogs

Within the pyrazolo[1,5‑a]pyrimidin-7-amine class, the N‑(3,5‑dimethylphenyl) group confers distinct physicochemical properties compared to common 7‑position alternatives. The target compound (cLogPₑ ~3.8) shows higher calculated lipophilicity versus the N‑benzyl analog (cLogPₑ ~3.4) and comparable lipophilicity to the N‑phenethyl analog (cLogPₑ ~3.9) [1]. While direct experimental IC₅₀ data for this exact compound remain undisclosed in open literature, the patent landscape explicitly claims the 3,5‑dimethylphenyl substitution as part of a Markush structure for kinase inhibition, implying its deliberate selection for target engagement [2]. This positions the compound as a lipophilicity‑matched alternative to N‑phenethyl derivatives but with distinct steric and electronic features at the 7‑position nitrogen, relevant for SAR expansion studies where subtle logP variation influences cell permeability and off‑target promiscuity [1].

Kinase inhibition Scaffold selectivity Lipophilicity modulation

Retention of the 5-Methyl-3-phenyl Core While Varying the 7‑Amino Substituent Enables SAR Dissection of Eph Receptor vs. GSK-3β Selectivity Within a Patent-Defined Chemical Space

The patent CA2552885A1 describes pyrazolo[1,5‑a]pyrimidin-7-yl-amines as inhibitors of protein kinases, including Eph receptors and GSK-3β, with the 5‑methyl-3‑phenyl core retained across numerous exemplified compounds [1]. While specific IC₅₀ values for N-(3,5‑dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine are not publicly disclosed, structurally proximate analogs with alternative 7‑amine substituents (e.g., N‑(3‑morpholinopropyl)) have reported EC₅₀ values of 9.99 × 10⁵ nM in cell-based assays, indicating that the 5‑methyl-3‑phenyl template alone is insufficient for potent inhibition and that the 7‑amine group dramatically influences potency [2]. The 3,5‑dimethylphenyl variant thus occupies an unexplored region of the patent’s SAR landscape, offering a distinct substitution pattern for probing kinase selectivity relative to morpholinoalkyl or benzyl amino analogs [1].

Eph receptor kinase GSK-3β Selectivity profiling

Absence of the 2‑Methyl Substituent Differentiates This Compound from 2,5‑Dimethyl‑3‑phenyl Analogs Patented as Antiviral Agents, Shifting the Putative Target Profile

A closely related 2,5‑dimethyl‑3‑phenyl series bearing 7‑(3,5‑dimethylphenyl)amino substitution is explicitly claimed in WO2015110491A2 for antiviral therapy (e.g., targeting PI4K and related viral host factors) [1]. The target compound lacks the 2‑methyl group, retaining only the 5‑methyl substituent on the pyrimidine ring. This subtle deletion is known to alter the conformational preference of the 7‑amine side chain and modify hydrogen‑bonding interactions within the kinase ATP‑binding pocket [2]. Consequently, N-(3,5‑dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is structurally precluded from the antiviral patent’s most potent exemplified compounds, instead mapping onto the earlier kinase‑focused patent family (CA2552885A1) [3]. For procurement, this indicates that the compound is more relevant for kinase‑centric screening cascades than for antiviral PI4K programs, a critical distinction when selecting probes for target‑specific assay panels.

2-Methyl deletion Antiviral vs. kinase Scaffold deconvolution

Optimal Research Applications for N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening Against Eph Receptor and GSK-3β Kinase Families

Given the patent assignment of 5‑methyl‑3‑phenylpyrazolo[1,5-a]pyrimidin-7-amines to kinase‑dependent disease indications [1], this compound is best deployed in biochemical kinase selectivity panels focusing on Eph receptors (EphA/EphB) and GSK-3β isoforms. Its 3,5‑dimethylphenyl 7‑amine group represents an undercharacterized substitution within the patented chemical space, making it a valuable probe for expanding SAR around the 7‑position when co‑tested with N‑benzyl, N‑phenethyl, and N‑(3‑morpholinopropyl) reference analogs [2].

Negative Control for Antiviral PI4K Inhibitor Programs Targeting 2,5‑Dimethyl‑3‑phenyl Scaffolds

Because this compound lacks the 2‑methyl group essential for the antiviral activity of the 2,5‑dimethyl‑3‑phenyl series claimed in WO2015110491A2 [3], it can serve as a matched molecular pair negative control in antiviral assays (e.g., PI4K‑dependent viral replication models). Using this compound alongside its 2‑methylated counterpart allows researchers to attribute observed antiviral effects specifically to the 2‑methyl substituent, strengthening the pharmacophore model [3].

Physicochemical Profiling in Lead Optimization for Central Nervous System (CNS) Kinase Targets

With a calculated cLogPₑ ≈ 3.8, this compound resides in a lipophilicity range often associated with CNS permeability [4]. When benchmarked against N‑benzyl (cLogP ≈ 3.4) and N‑phenethyl (cLogP ≈ 3.9) matched analogs, the compound enables systematic evaluation of logP-driven differences in brain penetration, P‑glycoprotein efflux, and plasma protein binding within a single chemotype, supporting CNS kinase inhibitor optimization campaigns [4].

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.